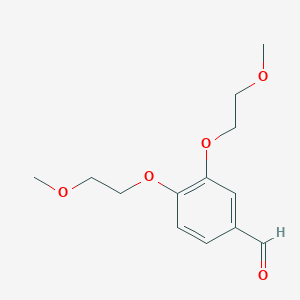
3,4-Bis(2-methoxyethoxy)benzaldehyde
Número de catálogo B1591213
Peso molecular: 254.28 g/mol
Clave InChI: GPEGMQBVLGNIMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08349847B2
Procedure details


80.0 g (0.57 mol) of 3,4-dihydroxy benzaldehyde and 800.0 ml of acetone were charged into 2.0 L4 necked round bottom flask, connect to a mechanical stirrer, thermo meter socket and condenser at 25-30° C. Reaction mass was stirred for 20 min. 324.0 g (1.74 mol) of 1-iodo-2-methoxy-ethane and 240.0 g (1.70 mol) of potassium carbonate were charged. Reaction mass was heated to reflux. Reaction mass temperature was maintained at reflux for 6 hours. Reaction mass temperature was cooled to 25-30° C. and inorganic solid was filtered. Acetone was completely distilled under vacuum at below 60° C. Remaining mass was diluted with 400.0 ml of DM water. Compound was extracted with 400.0 ml of ethyl acetate and organic layer was dried with sodiumsulphate. Ethyl acetate was completely distilled under vacuum and finally applied high vacuum at below 60° C. 69.20 g of crude product (Oil) was obtained (yield: 47.0% by theory).




Name
Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].I[CH2:12][CH2:13][O:14][CH3:15].[C:16](=[O:19])([O-])[O-].[K+].[K+].[CH3:22][C:23](C)=O>>[CH3:15][O:14][CH2:13][CH2:12][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:22][CH2:23][O:19][CH3:16])[CH:5]=[O:6] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1O
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
324 g
|
|
Type
|
reactant
|
|
Smiles
|
ICCOC
|
|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
27.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
connect to a mechanical stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 25-30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mass
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mass
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mass temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mass temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
inorganic solid was filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Acetone was completely distilled under vacuum at below 60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Remaining mass was diluted with 400.0 ml of DM water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Compound was extracted with 400.0 ml of ethyl acetate and organic layer
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with sodiumsulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Ethyl acetate was completely distilled under vacuum and finally applied high vacuum at below 60° C
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCOC=1C=C(C=O)C=CC1OCCOC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 69.2 g | |
| YIELD: PERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
